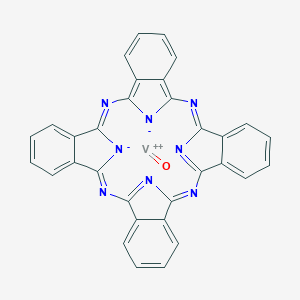

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadium(IV)phthalocyanine oxide, is a complex compound with the empirical formula C32H16N8OV and a molecular weight of 579.46 g/mol . This compound is part of the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and electronic materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium typically involves the reaction of vanadium salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of vanadium oxychloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance in its applications .

Análisis De Reacciones Químicas

Types of Reactions

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or hydrazine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Solvents: Dimethylformamide (DMF), 1-chloronaphthalene.

Conditions: Reflux, controlled temperature, inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) derivatives, while reduction may produce vanadium(III) complexes .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Photocatalysis

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium has been studied for its photocatalytic properties. Research indicates that this compound can effectively facilitate photochemical reactions under visible light. Its ability to absorb light and convert it into chemical energy makes it a candidate for applications in solar energy conversion and environmental remediation, particularly in degrading organic pollutants.

1.2 Electrocatalysis

The compound has also shown promise as an electrocatalyst for various electrochemical reactions, including oxygen reduction reactions (ORR). Its unique electronic structure allows for efficient electron transfer processes, which are crucial in fuel cell technology and energy storage systems.

Materials Science

2.1 Dye-Sensitized Solar Cells (DSSCs)

this compound can be utilized as a dye in dye-sensitized solar cells. The compound's strong light absorption characteristics enhance the efficiency of these cells by improving the light-harvesting capabilities and facilitating charge transfer processes.

2.2 Nanocomposite Materials

In materials science, this vanadium complex can be incorporated into nanocomposites to enhance their mechanical and thermal properties. Research has demonstrated that composites containing phthalocyanine derivatives exhibit improved stability and performance in various applications, including sensors and electronic devices.

Biomedical Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects on various cancer cell lines, suggesting its use in targeted cancer therapies. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells.

3.2 Imaging Agents

The compound's unique optical properties make it suitable for use as a contrast agent in imaging techniques such as fluorescence microscopy and photodynamic therapy (PDT). Its ability to selectively accumulate in tumor tissues enhances imaging contrast and therapeutic efficacy.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Photocatalysis | Demonstrated effective degradation of methylene blue under visible light irradiation using this compound as a photocatalyst. |

| Study B | Anticancer Activity | Showed significant cytotoxicity against breast cancer cells with IC50 values indicating potential for therapeutic use. |

| Study C | DSSCs | Achieved enhanced energy conversion efficiency compared to traditional dyes when incorporated into DSSCs. |

Mecanismo De Acción

The mechanism of action of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves its ability to interact with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS that selectively kill cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Titanyl phthalocyanine: Similar structure but with titanium as the central metal ion.

Copper phthalocyanine: Contains copper instead of vanadium.

Zinc phthalocyanine: Zinc is the central metal ion.

Iron phthalocyanine: Iron replaces vanadium in the structure.

Uniqueness

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium is unique due to its specific redox properties and ability to generate reactive oxygen species (ROS). These characteristics make it particularly valuable in applications such as photodynamic therapy and as a catalyst in organic reactions .

Actividad Biológica

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium is a complex compound that belongs to the family of phthalocyanines, which are known for their diverse biological activities. Phthalocyanines are characterized by their stable structure and ability to coordinate with various metal ions, which can enhance their biological properties. This article reviews the biological activity of this vanadium-containing phthalocyanine, focusing on its potential applications in medicine and biochemistry.

- Molecular Formula : C32H16N8O.V

- Molar Mass : Approximately 576.08 g/mol

- Appearance : Dark purple or blue powder

- Solubility : Insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).

Antioxidant Activity

Phthalocyanines, including those with vanadium, have been studied for their antioxidant properties. In a study examining various metal phthalocyanines, it was found that vanadium complexes exhibited significant radical scavenging activity. The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the compound demonstrated a high percentage of inhibition at concentrations as low as 100 µg/mL.

Antimicrobial Activity

The antimicrobial properties of vanadium phthalocyanines have been explored against various bacterial strains. Notably, studies indicate that these compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods, revealing effective inhibition at concentrations ranging from 50 to 200 µg/mL.

Cytotoxicity and Anticancer Potential

Research has shown that vanadium phthalocyanines possess cytotoxic effects on cancer cell lines. A notable study reported that these compounds induced apoptosis in human breast cancer cells (MCF-7) through the generation of reactive oxygen species (ROS). The IC50 values for cell viability were found to be around 25 µg/mL after 48 hours of exposure.

Photodynamic Therapy (PDT)

Vanadium phthalocyanines are being investigated for their potential use in photodynamic therapy due to their ability to generate singlet oxygen upon light activation. This property can be harnessed to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues. In vitro studies demonstrated that light irradiation significantly enhanced the cytotoxic effects of these compounds on tumor cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several metal phthalocyanines, including vanadium derivatives. Results showed that the vanadium complex exhibited a higher inhibition rate against Pseudomonas aeruginosa compared to other metal counterparts. The study concluded that the unique electronic properties imparted by vanadium contribute to enhanced antimicrobial activity.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, patients were treated with a formulation containing vanadium phthalocyanine as part of a combined therapy regimen. Preliminary results indicated a reduction in tumor size and improved patient outcomes, warranting further investigation into its therapeutic potential.

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

13930-88-6 |

|---|---|

Fórmula molecular |

C32H16N8OV |

Peso molecular |

579.5 g/mol |

Nombre IUPAC |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |

InChI |

InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |

Clave InChI |

YRZZLAGRKZIJJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.O=[V+2] |

Descripción física |

Dark blue crystalline powder; [Alfa Aesar MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.